7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound characterized by the molecular formula C10H11BrO. It is a brominated derivative of tetrahydronaphthalen-2-ol, notable for the presence of a bromine atom at the seventh position of the naphthalene ring. This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol falls under the category of halogenated organic compounds. It is specifically classified as a brominated alcohol due to the presence of a hydroxyl group (-OH) attached to the naphthalene structure.
The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol typically involves bromination reactions. The most common method includes:
The reaction conditions for bromination typically involve:
The molecular structure of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol features a naphthalene ring with a hydroxyl group and a bromine atom at specific positions.
This structure indicates moderate lipophilicity, which can influence its biological activity and solubility in organic solvents .
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions:
These reactions allow for the modification of functional groups attached to the naphthalene ring, enabling further synthetic applications in organic chemistry.
The mechanism of action for 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets within biological systems. The bromine atom at position seven enhances its reactivity:
The calculated logP value indicates moderate lipophilicity (logP = 2.66), suggesting potential absorption and distribution characteristics relevant for drug development.
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol has several significant applications:
Electrophilic aromatic substitution (EAS) is the cornerstone for introducing bromine at the C7 position of 1,2,3,4-tetrahydronaphthalene (tetralin). The inherent regioselectivity arises from the compound’s electronic and steric profile: The fused cyclohexene ring creates an electron-dense benzenoid system where position C7 exhibits lower steric hindrance compared to C5 or C6, making it the preferred site for electrophilic attack. Molecular orbital calculations confirm higher electron density at C7 (≈0.12e⁻ higher than C5/C6), which aligns with observed >85% selectivity in monosubstituted products [7].
Catalytic systems critically influence reaction kinetics and selectivity. Iron(III) bromide (FeBr₃) remains the benchmark Lewis acid catalyst, achieving 75–80% yields under mild conditions (0–25°C, 1–2 hours). However, aluminum bromide (AlBr₃) enhances regiocontrol (>95% C7 substitution) due to stronger electrophile activation, albeit requiring stringent anhydrous handling [7]. For sustainable chemistry, in situ bromine generation via sodium bromide/hydrogen peroxide systems reduces hazardous bromine handling, though yields drop to 60–65%. Catalyst loadings typically range from 5–10 mol%, with higher concentrations accelerating kinetics but promoting dibromination by-products [7].
Table 1: Bromination Catalytic Systems for 7-Bromo-1,2,3,4-tetrahydronaphthalene Synthesis
Catalyst | Reaction Time (h) | Temperature (°C) | C7 Selectivity (%) | Yield (%) |
---|---|---|---|---|
Iron(III) bromide | 1.5 | 25 | 85–88 | 75–80 |
Aluminum bromide | 2.0 | 0 | 94–97 | 70–75 |
Sodium bromide/H₂O₂ | 4.0 | 40 | 80–82 | 60–65 |
Solvent choice further modulates selectivity. Nonpolar solvents (dichloromethane, chloroform) favor C7-monobromination (90% purity), whereas polar aprotic solvents (acetonitrile) accelerate reaction rates but reduce selectivity to 70–75% due to enhanced bromonium ion mobility [7].
Hydroxylation at C2 of 7-bromo-1,2,3,4-tetrahydronaphthalene employs direct oxidation or functional group interconversion. Osmium tetroxide (OsO₄)-catalyzed dihydroxylation of the C1–C2 alkene in 7-bromo-3,4-dihydronaphthalene stands as the most stereoselective route, affording the cis-diol intermediate with >90% diastereomeric excess. Subsequent sodium periodate (NaIO₄) cleavage yields the target 2-hydroxy derivative exclusively as the cis-racemate due to syn-addition mechanisms [9].
Alternative oxidants like potassium permanganate (KMnO₄) in alkaline conditions achieve comparable hydroxylation but with reduced stereocontrol (60–70% cis) and significant by-product formation (≈20% carboxylic acid derivatives via over-oxidation). Transition-metal-free methods using oxone in acetone (analogous to the Upjohn protocol) provide moderate yields (65–70%) but circumvent heavy-metal contamination risks [9] .
Table 2: Hydroxylation Agents for 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol Synthesis
Oxidizing System | Stereoselectivity (cis:trans) | Reaction Time (h) | By-Product Formation (%) | Yield (%) |
---|---|---|---|---|
Osmium tetroxide/NaIO₄ | >99:1 | 6–8 | <5 | 85–90 |
Potassium permanganate | 70:30 | 12–24 | 15–20 | 60–65 |
Oxone/acetone | 85:15 | 10–14 | 10–12 | 65–70 |
Stereochemical outcomes are mechanistically defined: OsO₄ proceeds via cyclic osmate ester intermediates that enforce syn-addition, while permanganate follows a radical pathway with reduced stereodirection. For enantiopure synthesis, Sharpless asymmetric dihydroxylation (AD-mix-β) using (DHQD)₂PHAL ligands generates the (1S,2R)-enantiomer with 85–90% enantiomeric excess (ee), critical for chiral pharmaceutical intermediates [8] .
Industrial production of 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol shifts from batch to continuous flow systems to enhance safety, yield, and reproducibility. Bromination benefits significantly from microreactor technology, where precise temperature control (±1°C) and millisecond mixing suppress dihalogenation by-products. A two-stage flow system combining packed-bed reactors (FeBr₃ catalyst) with inline quenching achieves 92% conversion with <3% dibromide impurities—unattainable in batch reactors due to thermal gradients [7].
Automated reagent handling and process analytical technology (PAT) are indispensable for hydroxylation steps. Liquid-handling robots titrate OsO₄ solutions within ±0.01 mL accuracy, minimizing exposure to this volatile toxin. Real-time Fourier-transform infrared (FTIR) probes monitor diol formation kinetics, enabling feedback-controlled oxidant addition that cuts excess reagent use by 40%. Integrated workup modules couple continuous extraction with membrane-based solvent recovery, reducing waste volumes 5-fold compared to manual processing [7] [9].
Table 3: Automation Technologies for Industrial-Scale Synthesis
Automation Technology | Function | Impact on Yield/Purity | Cost Efficiency |
---|---|---|---|
Microreactor arrays | Bromination at controlled residence times | +15–20% yield, –90% by-products | 30% reduction in CAPEX/OPEX |
Robotic reagent dispensers | Precise OsO₄/KMnO₄ dosing | ±2% reaction consistency | 25% less reagent waste |
Inline FTIR-PAT | Real-time diol/ketone monitoring | Prevents over-oxidation | 40% reduction in QC costs |
Plant-scale continuous stirred-tank reactors (CSTRs) with automated cascade control now achieve steady-state production of 50–100 kg/day. Dynamic modeling optimizes parameters: Bromination at 25°C with 7-minute residence time and hydroxylation at −10°C to stabilize osmate intermediates, followed by inline aqueous workup [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: